Tacalcitol monohidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tacalcitol monohydrate has a wide range of applications in scientific research:

Chemistry: It is used to study the synthesis and modification of vitamin D analogs.

Biology: Researchers use it to understand the role of vitamin D in cell differentiation and proliferation.

Mecanismo De Acción

Target of Action

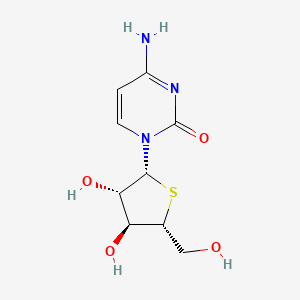

Tacalcitol monohydrate primarily targets the Vitamin D receptors on keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the barrier function of the skin.

Mode of Action

Tacalcitol monohydrate interacts with the Vitamin D receptors on keratinocytes, reducing excessive cell turnover in the epidermis . This interaction helps to normalize keratinocyte differentiation and has an anti-proliferative effect .

Biochemical Pathways

It is known that the compound modulates immunological and inflammatory processes . The modulation of gene expression in T cells, which are known to play a role in psoriasis, is thought to occur upon binding of Tacalcitol to the Vitamin D receptor .

Pharmacokinetics

It is known that the compound is a synthetic vitamin d3 analog .

Result of Action

The interaction of Tacalcitol monohydrate with Vitamin D receptors on keratinocytes results in a reduction of excessive skin cell turnover . This makes it effective in the treatment of conditions like psoriasis, chronic chapped lips, and other severe dry skin conditions .

Action Environment

It is known that the compound is usually prescribed as a topical ointment or lotion , suggesting that its efficacy may be influenced by factors such as the condition of the skin and the presence of other substances on the skin.

Análisis Bioquímico

Biochemical Properties

Tacalcitol monohydrate plays a significant role in biochemical reactions. It interacts with the vitamin D receptor (VDR), a transcription factor . This interaction influences calcium and phosphate homeostasis, cell differentiation, cell antiproliferation, and immunomodulation .

Cellular Effects

Tacalcitol monohydrate has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the VDR, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tacalcitol monohydrate involves binding interactions with the VDR. This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

Tacalcitol monohydrate is involved in the vitamin D metabolic pathway. It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

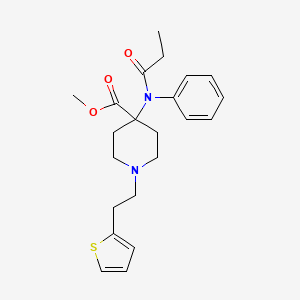

Métodos De Preparación

The synthesis of tacalcitol monohydrate involves several key steps. One notable method starts from L-valine and Inhoffen-Lythgoe diol. The process includes a modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol . Another method involves using 1α, 24R-dihydroxyvitamin D3 as the raw material, proceeding through five steps with a total yield of 32%.

Análisis De Reacciones Químicas

Tacalcitol monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparación Con Compuestos Similares

Tacalcitol monohydrate is compared with other vitamin D analogs such as:

Calcitriol: The natural form of vitamin D3, used for similar dermatological conditions but with a higher risk of hypercalcemia.

Alfacalcidol: Another analog with similar applications but different metabolic pathways.

Maxacalcitol: Used for psoriasis treatment with a different side chain modification.

Paricalcitol: Primarily used for secondary hyperparathyroidism in patients with chronic kidney disease.

Eldecalcitol: A newer analog with enhanced efficacy in treating osteoporosis

Tacalcitol’s uniqueness lies in its structural modification at the C24 position, which reduces its impact on calcium metabolism compared to calcitriol .

Propiedades

Número CAS |

93129-94-3 |

|---|---|

Fórmula molecular |

C27H46O4 |

Peso molecular |

434.7 g/mol |

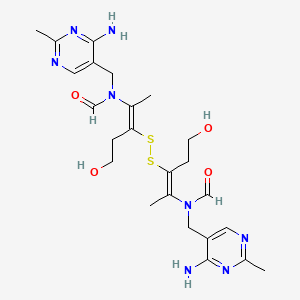

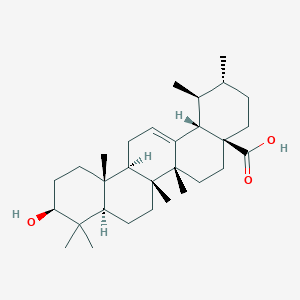

Nombre IUPAC |

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |

InChI |

InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2/b20-9+,21-10-;/t18-,22+,23-,24+,25-,26-,27-;/m1./s1 |

Clave InChI |

UCLYOJXQGOXQKJ-PXLUSGHWSA-N |

SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O |

SMILES isomérico |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C.O |

SMILES canónico |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O |

Apariencia |

Solid powder |

Pureza |

>99% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,24(R)-Dihydroxyvitamin D3, monohydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.